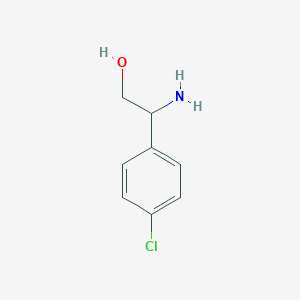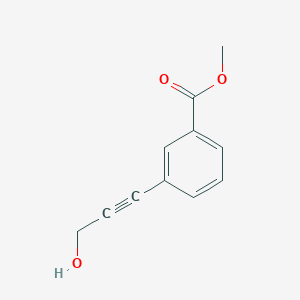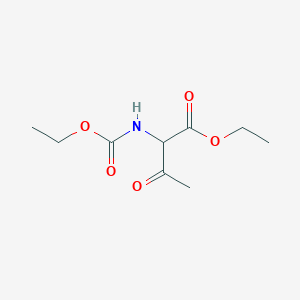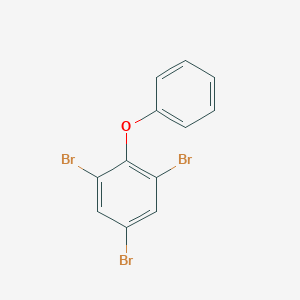
2,4,6-Tribromodiphenyl ether
Vue d'ensemble
Description
2,4,6-Tribromodiphenyl ether is an organobromine compound. It is also known as a polybrominated diphenyl ether (PBDE) that contains three bromine atoms . PBDEs are flame-retardant man-made chemicals found in plastics used in a variety of consumer products to make them difficult to burn . The molecular formula of 2,4,6-Tribromodiphenyl ether is C12H7Br3O .
Molecular Structure Analysis
The molecular structure of 2,4,6-Tribromodiphenyl ether consists of a diphenyl ether core with three bromine atoms attached . The InChIKey, a unique identifier for the compound, is TVZAPPGLBLTACB-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
The molecular weight of 2,4,6-Tribromodiphenyl ether is 406.89 g/mol . It has a computed XLogP3-AA value of 5.5, indicating its lipophilicity . It has no hydrogen bond donors and one hydrogen bond acceptor . The exact mass is 405.80265 g/mol, and the monoisotopic mass is 403.80470 g/mol .
Applications De Recherche Scientifique
Environmental Impact and Fire Resistance
2,4,6-Tribromodiphenyl ether (TBP-AE): is used as a flame retardant added to plastics to improve their fire resistance. This application is crucial in enhancing the safety of materials by making them less flammable. However, the environmental impact of such additives is a concern, leading to studies on their degradation .
Mechanochemical Degradation
Mechanochemical degradation is a process that involves breaking down chemical compounds through mechanical means, such as grinding. Research has shown that this method can be effective for the degradation of TBP-AE without requiring high temperatures or producing secondary pollutants .
Thermodynamic Properties
The thermodynamic properties of 2,4,6-Tribromodiphenyl ether are critically evaluated for pure compounds, primarily focusing on organics. These properties are essential for understanding the behavior of the compound under different conditions and for its application in various scientific fields .
Comparative Toxicology
Studies have compared the effects of oral exposure to TBP-AE with other related compounds. Understanding the toxicological impact of these substances is vital for assessing their safety in use and their potential bioaccumulation in the food chain .
Safety and Hazards
2,4,6-Tribromodiphenyl ether may cause serious eye damage . It is very toxic to aquatic life and can have long-lasting effects . It is recommended to avoid release to the environment and to wear eye protection/face protection . It is also considered an aspiration hazard if swallowed and may be harmful if swallowed and enters airways .
Mécanisme D'action
Target of Action
This compound belongs to the class of organic compounds known as bromophenols
Mode of Action
It is known that brominated flame retardants, such as this compound, can interact with various biological systems and may disrupt normal cellular functions .
Biochemical Pathways
Related compounds such as 2,2’,4,4’-tetrabromodiphenyl ether (bde-47) have been shown to modulate the intracellular expression of mirnas and interfere with the biogenesis, cargo content, and functional activity of macrophage cell-derived small extracellular vesicles .
Result of Action
It is known that brominated flame retardants can have various toxic effects, potentially disrupting normal cellular functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4,6-Tribromodiphenyl ether . For instance, this compound is resistant to photodegradation in the environment, which can lead to its persistence and potential bioaccumulation .
Propriétés
IUPAC Name |
1,3,5-tribromo-2-phenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br3O/c13-8-6-10(14)12(11(15)7-8)16-9-4-2-1-3-5-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZAPPGLBLTACB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60477017 | |
| Record name | 2,4,6-Tribromodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60477017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Tribromodiphenyl ether | |
CAS RN |
155999-95-4 | |
| Record name | 2,4,6-Tribromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155999954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,6-Tribromodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60477017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-TRIBROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R013X1Y292 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





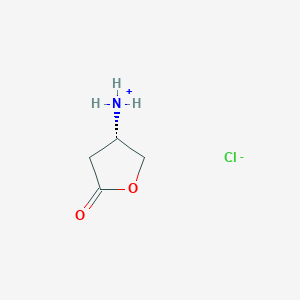

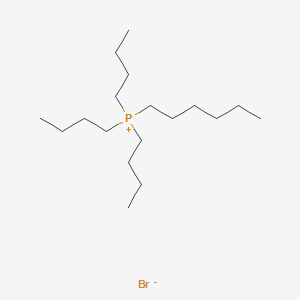
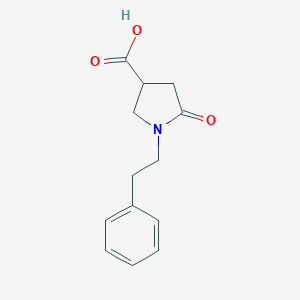
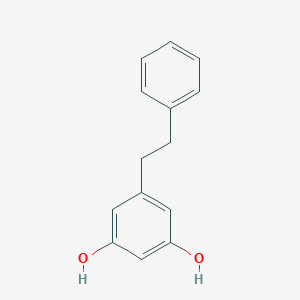
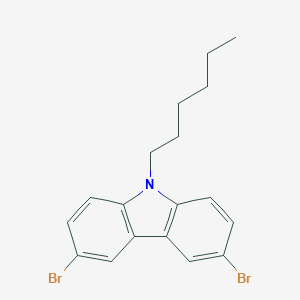
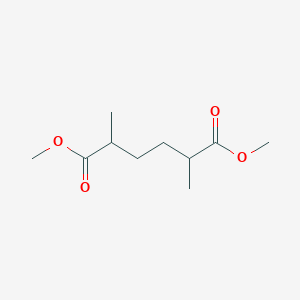
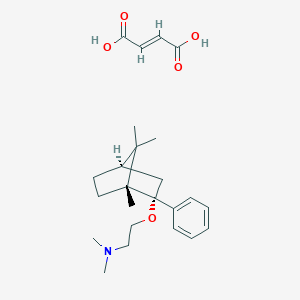
![3'-Methoxy-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B175650.png)
